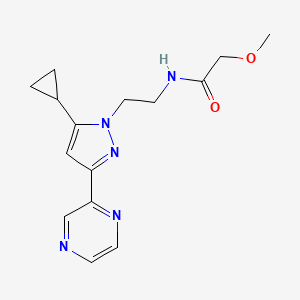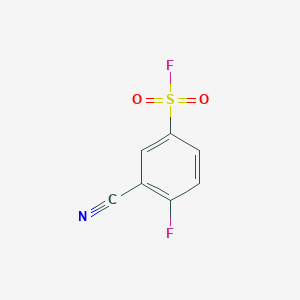
3-Cyano-4-fluorobenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-4-fluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3F2NO2S . It has a molecular weight of 203.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Cyano-4-fluorobenzenesulfonyl fluoride is1S/C7H3F2NO2S/c8-7-2-1-6 (13 (9,11)12)3-5 (7)4-10/h1-3H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-Cyano-4-fluorobenzenesulfonyl fluoride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Enzyme Inhibition for Antimycobacterial Agents
A study by Ceruso et al. (2014) explored the efficacy of fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, derived from cyanuric fluoride, as inhibitors of three β-carbonic anhydrases from Mycobacterium tuberculosis. These derivatives, through the incorporation of fluorine atoms, efficiently inhibited the enzymes, suggesting potential for development into antimycobacterial agents with novel mechanisms of action. This research underscores the importance of fluorine in enhancing the biological activity of sulfonamide-based inhibitors against drug-resistant pathogens (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
C-H···F Interactions in Crystal Structures
The study of C−H···F interactions in crystalline fluorobenzenes by Thalladi et al. (1998) demonstrates the weak acceptor capabilities of the C−F group in fluorinated aromatic compounds. This research is crucial for understanding the structural determinants in the crystal packing of fluorobenzenes and their derivatives, highlighting the nuanced interactions that fluorine atoms introduce into molecular structures (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).
Fluorine Introduction in Organic Compounds
Liu et al. (2012) developed a method for the oxidative aliphatic C-H fluorination using fluoride ion catalyzed by a manganese porphyrin complex. This process allows for the direct introduction of fluorine into a wide range of hydrocarbons under mild conditions, providing a versatile tool for synthesizing fluorinated organic molecules, which are increasingly important in drug development and materials science (Liu, Huang, Cheng, Nielsen, Goddard, & Groves, 2012).
Biodegradation of Fluorinated Compounds
Research by Moreira et al. (2009) on the degradation of difluorobenzenes by Labrys portucalensis highlights the microbial biodegradation of fluorinated aromatic compounds. This study provides insight into the mechanisms through which specific microbial strains can degrade and defluorinate environmentally persistent fluorinated pollutants, offering potential pathways for bioremediation strategies (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-cyano-4-fluorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFVVJPZORGMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-fluorobenzenesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)
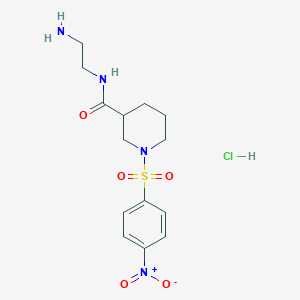
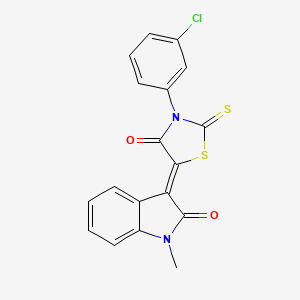
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)
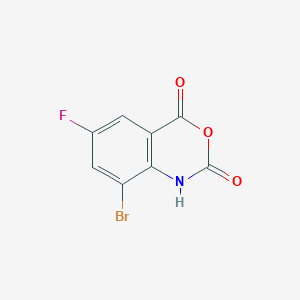

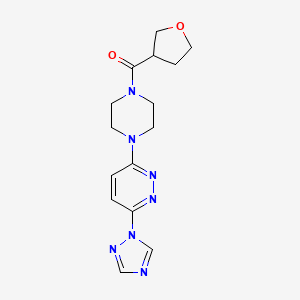
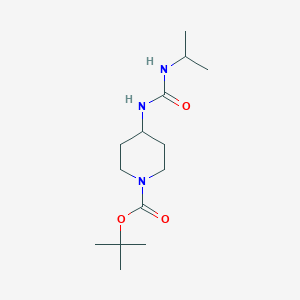
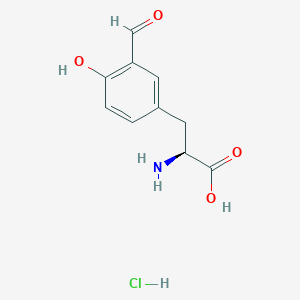
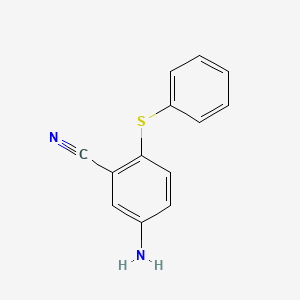
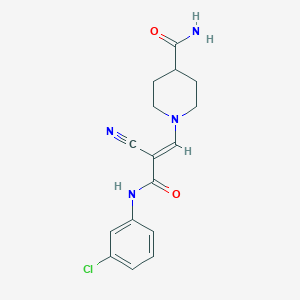
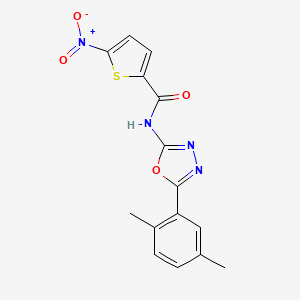
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)
